molecular formula C21H21N5O9 B2869315 3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891130-39-5

3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2869315
CAS No.: 891130-39-5
M. Wt: 487.425
InChI Key: MMXKVUJTLTYLRR-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by two distinct structural motifs:

  • 3,4,5-Triethoxyphenyl group: A lipophilic aromatic moiety with three ethoxy substituents, which enhances membrane permeability and may influence steric interactions with biological targets.
  • 3,5-Dinitrobenzamide group: A benzamide scaffold substituted with two nitro groups at the 3- and 5-positions. These strong electron-withdrawing groups may modulate electronic properties, affecting binding affinity to enzymes or receptors.

Properties

IUPAC Name

3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O9/c1-4-32-16-9-13(10-17(33-5-2)18(16)34-6-3)20-23-24-21(35-20)22-19(27)12-7-14(25(28)29)11-15(8-12)26(30)31/h7-11H,4-6H2,1-3H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXKVUJTLTYLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against various cancer cell lines, and other relevant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N4O5\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_5

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives demonstrate bactericidal effects against various strains of bacteria. The presence of nitro groups in the structure is often correlated with enhanced antimicrobial activity.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3,5-Dinitro derivativeStaphylococcus spp.32 µg/mL
3-acetyl-1,3,4-oxadiazoleE. coli16 µg/mL

These results suggest that the 3,5-dinitro substituent may enhance the compound's efficacy against bacterial pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the potential therapeutic applications of this compound. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Findings : The compound exhibited varying degrees of cytotoxicity across different cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.1Induction of apoptosis via p53 activation
A54915.0Caspase-3 cleavage activation
HepG220.0Cell cycle arrest

The IC50 values indicate that the compound has a significant cytotoxic effect on these cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through upregulation of p53 and subsequent caspase activation.
  • Inhibition of Biofilm Formation : Similar compounds have shown effectiveness in disrupting biofilm formation in bacteria by affecting gene transcription related to biofilm development .

Case Studies

A series of case studies have highlighted the biological activity of oxadiazole derivatives similar to the compound :

  • Study on Antitumor Activity : A study demonstrated that a related oxadiazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis in tumor cells.
  • Antimicrobial Efficacy Assessment : Another study reported that oxadiazole derivatives showed a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of 1,3,4-Oxadiazoles

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)

Compounds :

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide .
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .

Key Comparisons :

Feature Target Compound LMM5/LMM11
Aromatic Substituent 3,4,5-Triethoxyphenyl (bulky, lipophilic) 4-Methoxyphenyl (LMM5), Furan (LMM11)
Functional Groups 3,5-Dinitrobenzamide (electron-deficient) Sulfamoyl benzamide (polar, H-bond donors)
Biological Activity Hypothesized enzyme inhibition Antifungal (C. albicans), thioredoxin reductase (Trr1) inhibitors
  • Nitro groups in the target compound could reduce electron density compared to sulfamoyl groups in LMM5/LMM11, altering interactions with redox-active enzymes like Trr1 .
Enzyme-Targeting Oxadiazoles (N-Substituted Acetamides)

Compounds : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8q, 8g, 8h) .

Key Comparisons :

Feature Target Compound 8q/8g/8h
Core Structure Benzamide-oxadiazole Sulfanyl acetamide-oxadiazole
Substituents Nitro groups (electron-withdrawing) Indolylmethyl (electron-rich, bulky)
Biological Activity Unknown (hypothetical) α-Glucosidase, BChE, and LOX inhibition
  • Indolylmethyl groups in 8q/8g/8h contribute to π-π stacking and hydrophobic interactions, whereas the triethoxyphenyl group in the target compound may prioritize steric bulk over aromatic stacking .

Reactivity with Electrophiles :

  • Target Compound : The electron-deficient nitrobenzamide core may reduce nucleophilicity at the oxadiazole ring, limiting reactions with electrophiles like acetyl chloride.
  • Analogues: 2-Alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles react readily with acetyl chloride due to the electron-rich aminophenyl group .

Antifungal Potential

  • The triethoxyphenyl group’s lipophilicity could enhance antifungal activity compared to LMM5/LMM11, but the absence of sulfamoyl groups may reduce Trr1 inhibition efficacy .

Enzyme Inhibition

  • Nitro groups may favor inhibition of oxidoreductases (e.g., nitroreductases) rather than hydrolases like α-glucosidase, contrasting with acetamide derivatives in .

Antibacterial Activity

  • Limited data for nitro-substituted oxadiazoles; sulfanyl acetamides in showed weak antibacterial effects, suggesting the target compound may require structural optimization for this application .

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